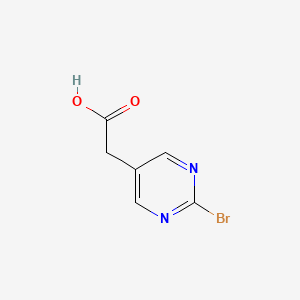![molecular formula C13H14N2O B11886722 5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one](/img/structure/B11886722.png)
5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one is a heterocyclic compound that belongs to the class of pyrroloquinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one with methylating agents can yield the desired dimethylated product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrroloquinolines .
科学的研究の応用
5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are studied for their biological activities.
Thiazole derivatives: These compounds also exhibit a range of medicinal and biological properties.
Uniqueness
5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one is unique due to its specific substitution pattern and the resulting properties.
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
5,7-dimethyl-1,2,3,4-tetrahydropyrrolo[3,4-b]quinolin-9-one |
InChI |
InChI=1S/C13H14N2O/c1-7-3-8(2)12-9(4-7)13(16)10-5-14-6-11(10)15-12/h3-4,14H,5-6H2,1-2H3,(H,15,16) |
InChIキー |
ZVIZUDRORLEJFU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=C(N2)CNC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)





![Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate](/img/structure/B11886703.png)

![3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B11886705.png)



![5-Benzyl-5-azaspiro[2.5]octan-1-amine](/img/structure/B11886728.png)

